

An In-depth Technical Guide to Triacetylmethane: Synthesis and Properties

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Compound of Interest

Compound Name: *Triacetylmethane*

Cat. No.: *B1294483*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetylmethane, systematically named 3-acetyl-2,4-pentanedione, is a beta-tricarbonyl compound that serves as a versatile building block in organic synthesis and coordination chemistry. Its unique structure, characterized by a central carbon atom bonded to three acetyl groups, imparts distinct chemical properties, most notably its existence as a tautomeric mixture of keto and enol forms. This guide provides a comprehensive overview of the synthesis and key physicochemical properties of **triacetylmethane**, tailored for professionals in research and drug development.

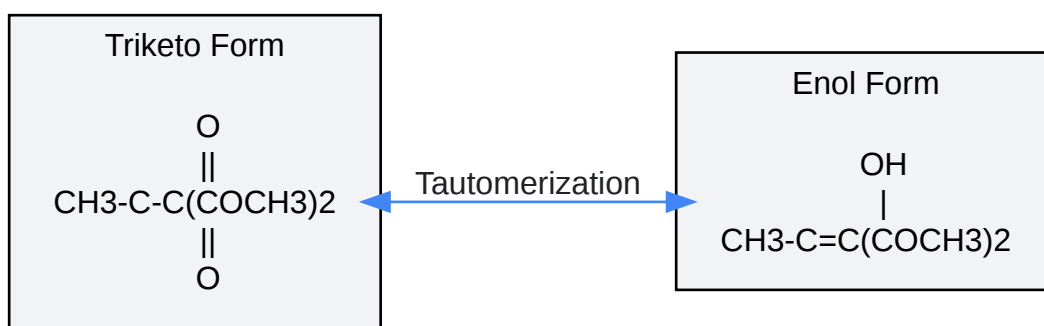
Properties of Triacetylmethane

Triacetylmethane is a colorless to clear yellow liquid with a chemical formula of $C_7H_{10}O_3$.^[1]
^[2] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	142.15 g/mol	[1][3]
CAS Number	815-68-9	[1][4]
Appearance	Clear yellow liquid	[1]
Density	1.066 g/mL at 25 °C	[5][6]
Boiling Point	203.5 °C	[5][6]
96-97 °C at 15 torr	[2]	
Refractive Index (n _{20/D})	1.487	[5][6]
pKa	5.81 at 25 °C	[1]
Flash Point	88 °C (190.4 °F) - closed cup	[5]

Keto-Enol Tautomerism

A significant feature of **triacetylmethane** is its existence in a state of keto-enol tautomerism. The equilibrium between the triketo form and its more stable enol tautomer, 3-(1-hydroxyethylidene)-2,4-pentanedione, is crucial to its reactivity. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.



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Caption: Keto-enol tautomerism of **triacetylmethane**.

Synthesis of Triacetylmethane

The synthesis of **triacetylmethane** is most commonly achieved through the C-acylation of acetylacetone. The following is a representative experimental protocol adapted from established methods for the synthesis of β -dicarbonyl compounds.

Experimental Protocol: Synthesis via C-acylation of Acetylacetone

This procedure details the synthesis of **triacetylmethane** by the acylation of acetylacetone with acetic anhydride, using boron trifluoride as a catalyst.

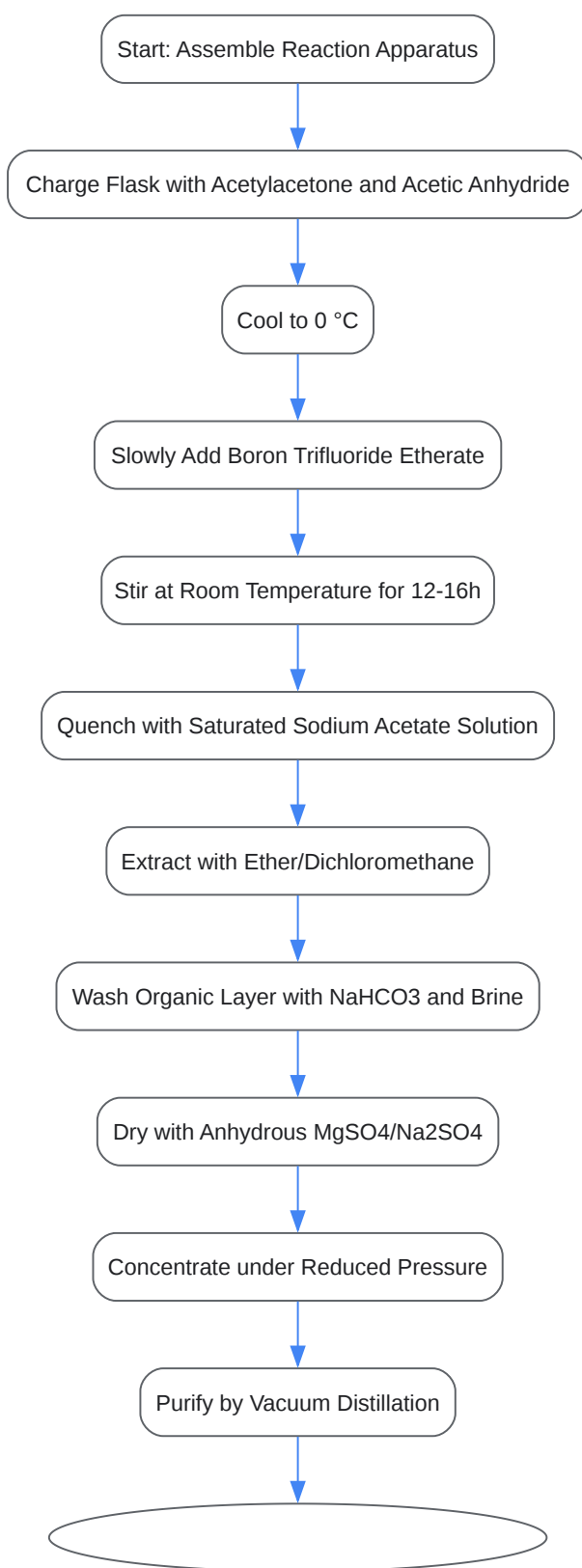
Materials:

- Acetylacetone (2,4-pentanedione)
- Acetic anhydride
- Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) or Boron trifluoride-acetic acid complex
- Sodium acetate
- Ether or Dichloromethane
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place acetylacetone (1.0 eq).
- **Addition of Acetic Anhydride:** Add acetic anhydride (1.1 eq) to the flask.

- Cooling: Cool the reaction mixture to 0 °C in an ice bath.
- Catalyst Addition: Slowly add boron trifluoride etherate (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Workup:
 - Cool the reaction mixture again to 0 °C.
 - Slowly and carefully add a saturated aqueous solution of sodium acetate to quench the reaction.
 - Extract the aqueous layer with ether or dichloromethane (3 x 50 mL).
 - Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation to yield pure **triacetylmethane**.



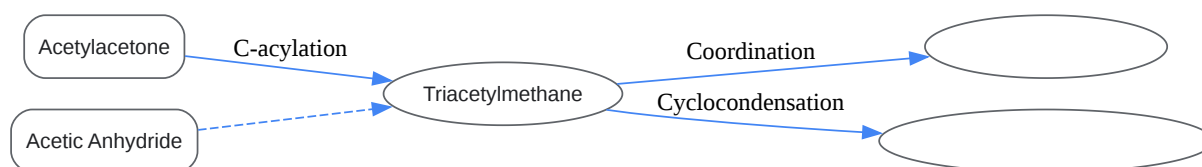
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Caption: Experimental workflow for **triacetylmethane** synthesis.

Applications in Synthesis

Triacetylmethane is a valuable precursor in various organic transformations. Its enolate is a potent nucleophile and readily participates in reactions to form more complex molecules.

- **Heterocyclic Chemistry:** It is used in the synthesis of substituted quinolines and other heterocyclic systems through reactions like the Friedländer annulation.
- **Coordination Chemistry:** **Triacetylmethane** acts as a tridentate ligand, forming stable complexes with a variety of metal ions. These metal complexes have potential applications in catalysis and materials science.[3][6]



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Caption: Synthetic utility of **triacetylmethane**.

Safety Information

Triacetylmethane is classified as an eye irritant.[1] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a foundational understanding of the synthesis and properties of **triacetylmethane**. The detailed experimental protocol and summary of its physicochemical characteristics offer valuable resources for researchers and professionals in drug development and chemical synthesis. The versatile reactivity of **triacetylmethane**, stemming from its unique tricarbonyl structure and keto-enol tautomerism, establishes it as a valuable tool in the design and synthesis of novel molecules.

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